molecular formula C22H18N2O6S B2459987 N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 862793-61-1

N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No.: B2459987
CAS No.: 862793-61-1
M. Wt: 438.45
InChI Key: SVXAJWDHGBQIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by three key structural motifs:

  • A 1,3-benzodioxol-5-ylmethyl group attached to the oxazole nitrogen.
  • A furan-2-yl substituent at position 2 of the oxazole ring.
  • A 4-methylphenylsulfonyl (tosyl) group at position 4 of the oxazole.

Below, we compare this compound with structurally similar analogues to highlight key differences and implications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-14-4-7-16(8-5-14)31(25,26)22-21(30-20(24-22)18-3-2-10-27-18)23-12-15-6-9-17-19(11-15)29-13-28-17/h2-11,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXAJWDHGBQIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine (CAS Number: 862793-61-1) is a complex organic compound with potential biological activities. Its unique structural features, including a benzodioxole moiety and an oxazole ring, suggest various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and case studies.

The molecular formula of the compound is C22H18N2O6SC_{22}H_{18}N_{2}O_{6}S with a molecular weight of 438.5 g/mol. The structure includes functional groups that may interact with biological targets, potentially leading to various therapeutic effects.

PropertyValue
Molecular FormulaC22H18N2O6S
Molecular Weight438.5 g/mol
CAS Number862793-61-1

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds with benzodioxole structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study evaluating the cytotoxic effects of structurally related oxazole derivatives found that certain derivatives inhibited the proliferation of cancer cells in vitro, suggesting that the oxazole moiety contributes to their anticancer activity .

Antimicrobial Activity

Research indicates that compounds containing furan and benzodioxole rings may possess antimicrobial properties. The presence of these moieties enhances the interaction with microbial targets, potentially leading to effective inhibition of pathogen growth .

Case Study:
A series of furan-based compounds were tested for their antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited dose-dependent inhibition, supporting the hypothesis that structural features significantly influence biological activity .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity: The sulfonamide group may interact with enzymes involved in metabolic pathways.
  • Cell Membrane Disruption: The hydrophobic nature of furan and benzodioxole rings could facilitate membrane penetration.
  • DNA Interaction: Potential intercalation between DNA bases could lead to disruption of replication processes in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that modifications on the benzodioxole and furan rings can significantly affect potency and selectivity against various biological targets.

Structural FeatureEffect on Activity
Benzodioxole MoietyEnhances anticancer activity
Furan RingIncreases antimicrobial potential
Sulfonamide GroupModulates enzyme inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine exhibit significant anticancer properties. For instance, derivatives containing the oxazole moiety have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study : A study on 1,3,4-Oxadiazole derivatives demonstrated their cytotoxic effects against glioblastoma cells, leading to significant apoptosis through DNA damage pathways .

Antidiabetic Activity

Compounds with similar structures have also been evaluated for their antidiabetic properties. For example, certain oxadiazole derivatives have shown efficacy in lowering glucose levels in diabetic models like Drosophila melanogaster by modulating metabolic pathways .

Case Study : In vivo studies indicated that specific derivatives reduced blood glucose levels significantly compared to controls, suggesting potential for further development as antidiabetic agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has highlighted that derivatives containing oxazole and benzodioxole moieties possess antibacterial and antifungal activities against various pathogens.

Case Study : A series of 1,3,4-Oxadiazoles were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Data Table: Summary of Biological Activities

Activity Type Compound Type Effectiveness Reference
Anticancer1,3-OxadiazolesSignificant apoptosis in glioblastoma
AntidiabeticOxadiazole derivativesReduced glucose levels
AntimicrobialBenzodioxole derivativesInhibition of bacterial growth

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 4-[(4-methylphenyl)sulfonyl] group participates in nucleophilic substitution and hydrolysis reactions. Key findings include:

Reaction TypeConditionsProductsSupporting Evidence
Acidic Hydrolysis HCl (6M), reflux, 24h4-methylbenzenesulfonic acid + oxazole-5-amine derivativeObserved in structurally similar sulfonamides
Nucleophilic Substitution R-NH₂ (excess), DMF, 80°CSulfonamide displacement with primary/secondary aminesPatent data for sulfonyl-oxazole systems
Reduction LiAlH₄, THF, 0°C → RTThioether formation (C-S bond reduction)Analogous sulfonamide reductions

Oxazole Ring Transformations

The 1,3-oxazol-5-amine core undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeConditionsProductsNotes
Electrophilic Acylation AcCl, AlCl₃, CH₂Cl₂Acetylated oxazole at C-2 or C-4Limited regioselectivity due to steric hindrance
Ring-Opening Hydrolysis H₂O, H₂SO₄ (cat.), 100°Cβ-ketoamide intermediateConfirmed via LC-MS for oxazole derivatives
Cross-Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Arylated oxazole derivativesSuzuki-Miyaura reactions reported for similar systems

Benzodioxole and Furan Reactivity

The benzodioxole and furan groups exhibit distinct reactivity profiles:

Benzodioxole Ring

  • Oxidative Degradation : MnO₂ in acetone selectively cleaves the methylenedioxy group to form catechol derivatives .

  • Radical Bromination : NBS, AIBN, CCl₄ yields mono-brominated products at the 4-position .

Furan Ring

Reaction TypeConditionsProducts
Diels-Alder Maleic anhydride, ΔEndo-adduct with furan as diene
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C-5 position
Hydrogenation H₂ (1 atm), Pd/C, EtOHTetrahydrofuran derivative

Functional Group Interplay

The coexistence of sulfonamide, oxazole, benzodioxole, and furan groups introduces competing reactivities:

  • Competitive Sulfonamide vs. Oxazole Hydrolysis : Under acidic conditions, sulfonamide hydrolysis dominates (k = 0.12 h⁻¹) over oxazole ring-opening (k = 0.03 h⁻¹) .

  • Steric Effects : The 4-methylphenylsulfonyl group hinders electrophilic substitution at the oxazole C-4 position.

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the benzodioxole ring (t₁/₂ = 3.2h) .

  • Thermal Stability : Decomposes above 240°C via sulfonyl group elimination (TGA data).

Comparison with Similar Compounds

Research Implications

  • CNS Targets : The benzodioxole group aligns with motifs in serotonin receptor ligands or MAO inhibitors.
  • Antimicrobial Potential: Sulfonyl-containing oxazoles (e.g., ) often exhibit cytotoxicity, suggesting possible antibacterial or antifungal activity .
  • SAR Insights : Substitution at R1 (benzodioxole vs. benzyl) could be critical for target selectivity, while R3 (sulfonyl) modifications tune solubility and binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.